4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione is a complex organic compound with a unique structure that includes a morpholine ring, a dithiole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then cyclized with sulfur to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-one
- 4-(4-Methylphenyl)-5-(piperidin-4-yl)-3H-1,2-dithiole-3-thione
Uniqueness
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of both a morpholine ring and a dithiole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
923036-40-2 |
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Molecular Formula |
C14H15NOS3 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-morpholin-4-yldithiole-3-thione |
InChI |
InChI=1S/C14H15NOS3/c1-10-2-4-11(5-3-10)12-13(18-19-14(12)17)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3 |
InChI Key |
PRMRXZIPIZHJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SSC2=S)N3CCOCC3 |
Origin of Product |
United States |
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